![molecular formula C9H6Br2O B3064949 2,4-Dibromo-1-[(prop-2-yn-1-yl)oxy]benzene CAS No. 26627-16-7](/img/structure/B3064949.png)
2,4-Dibromo-1-[(prop-2-yn-1-yl)oxy]benzene
Description
Synthesis Analysis
The synthesis of a similar compound, 1,4-dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene, was reported . The process involved the reaction of 2,5-dibromobenzene-1,4-diol and propylene bromide. The reaction was carried out in a round-bottomed flask with K2CO3 in N,N-dimethylformamide at 105°C for 68 hours . After cooling, the mixture was filtered to remove K2CO3, and the solvent was removed under reduced pressure. The product was then separated by column chromatography using dichloromethane and petroleum ether as eluents to obtain a white solid .Molecular Structure Analysis
The molecular structure of 1,4-dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene, a compound similar to the one you’re asking about, has been studied . The asymmetric unit of the title compound, C12H8Br2O2, contains one half molecule located around an inversion center .Chemical Reactions Analysis
The bromine atom of dibromobenzene can easily react with vinyl pyridine to form compounds with large conjugated structures . These compounds have excellent luminescent properties and are therefore favored by researchers .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene, a similar compound, have been reported . The compound crystallizes in the monoclinic space group P21/c with a = 4.1957(13) Å, b = 13.402(4) Å, c = 11.160(3) Å, β = 99.645(10)°, V = 618.7(3) Å3 .Future Directions
The reaction of copper-catalyzed azides forming 5-membered heteroatomic rings with alkynes is one of the classic click reactions . This reaction has been well applied in many fields such as drug development and biomedical materials . Therefore, the future research directions could involve exploring the potential applications of 2,4-Dibromo-1-[(prop-2-yn-1-yl)oxy]benzene in these areas.
properties
IUPAC Name |
2,4-dibromo-1-prop-2-ynoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O/c1-2-5-12-9-4-3-7(10)6-8(9)11/h1,3-4,6H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFPKBMYRYMEAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20493536 | |
Record name | 2,4-Dibromo-1-[(prop-2-yn-1-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20493536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-1-[(prop-2-yn-1-yl)oxy]benzene | |
CAS RN |
26627-16-7 | |
Record name | 2,4-Dibromo-1-[(prop-2-yn-1-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20493536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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